Potassium oxirane-2-carboxylate
Overview
Description
Potassium oxirane-2-carboxylate, also known as potassium 2-oxiranecarboxylate, is an organic compound with the chemical formula C3H3KO3. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis, particularly in reactions involving epoxides and carboxylates.
Mechanism of Action
- The primary target of Potassium oxirane-2-carboxylate is not well-documented in the literature. However, it is often used as an intermediate in organic synthesis reactions, particularly as a reagent and catalyst .
- At the beginning of the reaction, this compound reacts with a tertiary amine to form a tetraalkylammonium carboxylate. This carboxylate species then acts as the true catalyst, performing a nucleophilic attack on oxirane. This leads to the formation of the desired product and the regeneration of the carboxylate catalyst .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
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Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxirane-2-carboxylate can be synthesized through the reaction of oxirane (ethylene oxide) with potassium carbonate. The reaction involves the formation of an intermediate, which then reacts with potassium carbonate to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and carboxylates.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- Sodium oxirane-2-carboxylate
- Lithium oxirane-2-carboxylate
- Potassium oxirane-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. Compared to its sodium and lithium counterparts, it offers different reactivity profiles and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
potassium;oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635763 | |
Record name | Potassium oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51877-54-4 | |
Record name | Potassium oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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